molecular formula C16H12BrN5 B6416683 Pyrazolam CAS No. 39243-02-2

Pyrazolam

Cat. No.: B6416683
CAS No.: 39243-02-2
M. Wt: 354.20 g/mol
InChI Key: BGRWSFIQQPVEML-UHFFFAOYSA-N
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Description

Pyrazolam is a benzodiazepine derivative that was originally developed by a team led by Leo Sternbach at Hoffman-La Roche in the 1970s. It has since been rediscovered and sold as a designer drug since 2012 . This compound is known for its anxiolytic properties and is structurally similar to alprazolam and bromazepam .

Scientific Research Applications

Pyrazolam has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the detection and characterization of benzodiazepines.

    Biology: Studied for its effects on the central nervous system, particularly its anxiolytic properties.

    Medicine: Investigated for potential therapeutic uses, although it is not approved for medical use in many countries.

    Industry: Limited industrial applications due to its status as a designer drug.

Preparation Methods

The synthesis of pyrazolam involves several steps:

    Condensation of bromazepam with methylamine and titanium tetrachloride: This reaction produces an amidine intermediate.

    Nitrosylation: The amidine is treated with nitrous acid to form a nitrosylation product.

    Reaction with hydrazine: This step yields another intermediate.

    Cyclization with triethyl orthoacetate: This final step completes the synthesis of this compound.

Chemical Reactions Analysis

Pyrazolam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively studied.

    Reduction: Similar to other benzodiazepines, this compound can undergo reduction reactions.

    Substitution: this compound can participate in substitution reactions, particularly involving the bromine atom in its structure.

Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Pyrazolam is structurally similar to other benzodiazepines such as alprazolam and bromazepam . it is unique in that it does not undergo metabolism and is excreted unchanged. This characteristic may influence its duration of action and potential side effects. Other similar compounds include:

This compound’s unique properties make it a compound of interest in both scientific research and forensic toxicology.

Properties

IUPAC Name

8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWSFIQQPVEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043303
Record name Pyrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39243-02-2
Record name 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39243-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.9 g. of 7-bromo-2-hydrazino-5-(2-pyridyl)-3H-1,4-benzodiazepine, 50 ml. of ethanol, 2 ml. of triethylorthoacetate and 0.2 g. of p-toluenesulfonic acid was refluxed for 20 minutes. The solvent was evaporated under reduced pressure and the residue was partitioned between methylene chloride and aqueous sodium carbonate solution. The organic phase was dried and evaporated. Crystallization from methylene chloride/hexane yielded 8-bromo-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]-benzodiazepine, having a melting point of 245°-248°. Chromatography of the mother liquor on 60 g. of silica gel using 10 percent ethanol in methylene chloride afforded additional product, m.p. 248°-250°.
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